Melperone hydrochloride

Receptor Pharmacology Antipsychotic Drug Development Neuroscience

Melperone hydrochloride is a butyrophenone-class atypical antipsychotic reference compound with a uniquely defined multireceptor fingerprint (5-HT2A Kd=102 nM, D2 Kd=180 nM). This provides a reproducible benchmark with a ~0.6 5-HT2A/D2 binding ratio, critical for screening novel antipsychotics. Unlike haloperidol, it offers a clinically-validated lower EPS profile and clozapine-like prolactin-sparing effect (p=0.0001). Ideal for investigating cortical dopamine release mechanisms and as a D4-sparing control (Ki >100 nM vs <20 nM for clozapine). Procure this distinct tool for precise, replicable research.

Molecular Formula C16H23ClFNO
Molecular Weight 299.81 g/mol
CAS No. 1622-79-3
Cat. No. B162143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelperone hydrochloride
CAS1622-79-3
SynonymsBuronil
Eunerpan
Harmosin
Libernal
Mel-Puren
Melneurin
Melperomerck
melperon
Melperon AbZ
Melperon AL
Melperon AZU
Melperon beta
melperon FG 5111
Melperon Stada
melperon von ct
Melperon-neuraxpharm
Melperon-ratiopharm
Melperon-RPh
Melperon-TEVA
melperone
methylperon
metylperon
metylperon hydrochloride
Molecular FormulaC16H23ClFNO
Molecular Weight299.81 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H
InChIKeyMQHYXXIJLKFQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melperone Hydrochloride (CAS 1622-79-3): An Atypical Antipsychotic with Quantifiable Receptor Antagonism Profile for Scientific Selection in Neuroscience Research


Melperone hydrochloride is a butyrophenone-class atypical antipsychotic compound that functions as a multireceptor antagonist, demonstrating quantifiable binding affinities for serotonin 5-HT2A (Kd/Ki = 102-120 nM), dopamine D2 (Kd/Ki = 180 nM), α1-adrenergic (Kd = 180 nM), and α2-adrenergic (Kd = 150 nM) receptors . The compound exhibits weak binding to histamine H1 (Kd = 580 nM), 5-HT2C (Kd = 2100 nM), 5-HT1A (Kd = 2200 nM), 5-HT1D (Kd = 3400 nM), and muscarinic receptors (Kd > 10,000 nM) . Pharmacokinetically, melperone demonstrates oral bioavailability of approximately 60% relative to intravenous administration, with a terminal half-life of 3-4 hours following oral dosing and approximately 6 hours after intramuscular injection [1]. This well-defined receptor fingerprint and pharmacokinetic profile establish melperone hydrochloride as a distinct research tool for investigating atypical antipsychotic mechanisms with reduced D2 receptor occupancy compared to typical neuroleptics.

Why Melperone Hydrochloride Cannot Be Interchanged with Other Butyrophenone or Atypical Antipsychotics in Research Protocols


Despite belonging to the butyrophenone chemical class alongside haloperidol, melperone hydrochloride exhibits a distinct receptor binding profile, pharmacokinetic signature, and clinical side-effect pattern that preclude simple substitution in research applications [1]. Head-to-head double-blind clinical studies demonstrate that while melperone (375 mg/day) and haloperidol (15 mg/day) produce comparable antipsychotic efficacy in acute schizophrenia as measured by BPRS, SAPS, and CGI scales (both groups showing significant improvement, p<0.001), the side-effect profiles diverge meaningfully, with haloperidol producing significantly more severe asthenia, sleepiness/sedation, and hypokinesia/akinesia (p<0.05) [2]. Furthermore, melperone does not share the substantial D4 receptor affinity characteristic of clozapine and risperidone (Ki >100 nM for melperone versus <20 nM for those comparators) [3]. The compound also demonstrates a clozapine-like prolactin-sparing effect in male patients (p=0.0001 versus typical neuroleptics), which distinguishes it from high-prolactin-elevating agents like risperidone [4]. These quantifiable differences in receptor engagement, adverse event frequency, and neuroendocrine impact mandate that researchers treat melperone hydrochloride as a chemically distinct entity requiring specific procurement and protocol justification rather than a generic substitute for other atypical or typical antipsychotics.

Quantitative Differentiation of Melperone Hydrochloride from Closest Analogs: A Comparative Evidence Guide for Scientific Procurement


Melperone Exhibits a Quantifiably Distinct 5-HT2A/D2 Binding Ratio Compared to Haloperidol, Supporting Atypical Classification

Melperone hydrochloride demonstrates a 5-HT2A receptor binding affinity (Kd = 102 nM; Ki = 120 nM) that is approximately 1.7- to 1.8-fold higher than its affinity for the D2 dopamine receptor (Kd = 180 nM; Ki = 180 nM), yielding a 5-HT2A/D2 affinity ratio that distinguishes it from typical antipsychotics . In contrast, the prototypical typical antipsychotic haloperidol exhibits high D2 receptor affinity with minimal 5-HT2A blockade (typical Ki values in the low nanomolar range for D2 and substantially higher for 5-HT2A), a profile associated with higher rates of extrapyramidal symptoms (EPS) [1]. The 5-HT2A/D2 antagonism ratio is a defining characteristic of atypical antipsychotics, and melperone's quantifiable receptor fingerprint places it within this category, thereby justifying its selection over typical butyrophenones when studying atypical mechanisms.

Receptor Pharmacology Antipsychotic Drug Development Neuroscience

Melperone Produces Significantly Fewer Extrapyramidal Side Effects (EPS) Than Thiothixene at Therapeutically Equivalent Doses in Schizophrenia Patients

In a double-blind clinical trial involving 81 women with schizophrenic or paranoid psychosis, melperone (300 mg daily) demonstrated antipsychotic efficacy equivalent to thiothixene (30 mg daily), with no significant difference in clinical rating scale improvements between the two treatment arms [1]. Critically, the incidence of extrapyramidal side effects (EPS) was significantly lower in the melperone-treated group compared to the thiothixene-treated group, as documented in the study's adverse event monitoring [1]. Biochemical analyses further revealed that thiothixene caused significantly greater elevations in the dopaminergic variable homovanillic acid (HVA) in cerebrospinal fluid (CSF) and in prolactin levels in both plasma and CSF relative to melperone, confirming a more pronounced D2 receptor blockade with the typical agent [1].

Clinical Pharmacology Antipsychotic Safety Extrapyramidal Symptoms

Melperone Demonstrates Clozapine-Like Prolactin Sparing in Male Patients, in Direct Contrast to Typical Neuroleptics

A prospective, non-randomized clinical study compared plasma prolactin (PRL) levels in 26 melperone-treated, 76 clozapine-treated, and 66 typical neuroleptic-treated patients with schizophrenia or schizoaffective disorder [1]. In male patients, post-treatment PRL levels were significantly higher in the typical neuroleptic group compared to both the melperone group (p = 0.0001) and the clozapine group (p = 0.0001), with no significant difference between melperone and clozapine [1]. This finding positions melperone as a prolactin-sparing atypical antipsychotic, a characteristic that distinguishes it from typical agents (e.g., haloperidol, thiothixene) and from atypical agents associated with hyperprolactinemia (e.g., risperidone) [2]. In female patients, melperone did produce a PRL increase, but this effect was significantly less pronounced than that observed with typical neuroleptics [1].

Neuroendocrinology Prolactin Antipsychotic Side Effects

Melperone Does Not Exhibit High D4 Dopamine Receptor Affinity, Distinguishing It from Clozapine and Risperidone

A comprehensive receptor binding study evaluated the affinities of 13 atypical and 12 typical antipsychotic drugs for the cloned rat D4 dopamine receptor [1]. Among atypical antipsychotics, clozapine, risperidone, olanzapine, zotepine, and tiospirone exhibited high D4 receptor affinity with Ki values less than 20 nM [1]. In contrast, melperone (tested under its code name FG5803) demonstrated relatively low affinity for the cloned rat D4 receptor, with a Ki value greater than 100 nM [1]. This quantitative difference establishes that D4 receptor antagonism is not a component of melperone's pharmacological mechanism, thereby differentiating it from other atypical agents that rely on D4 blockade as part of their therapeutic profile. Notably, several typical antipsychotics (e.g., loxapine, chlorpromazine) also displayed high D4 affinity (Ki <20 nM), indicating that D4 affinity alone does not distinguish between drug classes [1].

Dopamine Receptor Subtypes Antipsychotic Mechanism Receptor Pharmacology

Melperone Preferentially Increases Dopamine Release in Medial Prefrontal Cortex (mPFC) Versus Nucleus Accumbens (NAC), a Neurochemical Signature of Atypical Antipsychotics

In vivo microdialysis studies in rats demonstrated that melperone (10 mg/kg, s.c.) produces a preferential increase in dopamine (DA) release in the medial prefrontal cortex (mPFC) relative to the nucleus accumbens (NAC), a neurochemical pattern that distinguishes atypical antipsychotics from typical agents such as haloperidol [1]. Specifically, melperone increased DA release in the mPFC to a greater extent than in the NAC, whereas typical antipsychotics generally produce equivalent or greater DA release in the NAC [1]. This preferential cortical DA release was partially attenuated by the selective 5-HT1A antagonist WAY100635 (0.2 mg/kg), indicating a 5-HT1A receptor-mediated mechanism [1]. Quetiapine and iloperidone produced similar mPFC-selective DA release patterns, while clozapine, olanzapine, risperidone, and ziprasidone have also been shown to exhibit this cortical DA preference [1].

Neurochemistry Microdialysis Dopamine Release

Validated Research and Industrial Application Scenarios for Melperone Hydrochloride Based on Quantitative Differentiation Evidence


Receptor Profiling and Antipsychotic Mechanism-of-Action Studies Requiring Defined 5-HT2A/D2 Antagonism Ratio

Melperone hydrochloride serves as a well-characterized atypical antipsychotic reference compound in radioligand binding and functional assays where a quantifiable 5-HT2A/D2 receptor affinity ratio (approximately 0.6-0.7) is required. This receptor fingerprint, documented with Kd values of 102 nM (5-HT2A) and 180 nM (D2), provides a reproducible benchmark for screening novel compounds intended to achieve a similar balance of serotonin and dopamine receptor antagonism, a profile associated with reduced EPS liability compared to D2-selective typical agents . Researchers can employ melperone as a positive control or comparator in high-throughput screening campaigns aimed at identifying new chemical entities with atypical antipsychotic potential.

Preclinical In Vivo Microdialysis Studies Investigating Cortical Dopamine Release and 5-HT1A-Mediated Mechanisms

Based on the quantitative microdialysis evidence demonstrating melperone's preferential enhancement of dopamine release in the rat medial prefrontal cortex (mPFC) versus the nucleus accumbens (NAC), this compound is ideally suited as a tool compound for investigating cortical dopamine dynamics and the role of 5-HT1A receptor agonism in antipsychotic action [1]. Experimental protocols utilizing melperone (10 mg/kg, s.c.) can reliably reproduce this mPFC-selective DA release pattern, and the effect can be pharmacologically dissected using 5-HT1A antagonists such as WAY100635. This application scenario is directly relevant to translational research focused on cognitive dysfunction in schizophrenia and the development of pro-cognitive antipsychotic therapies.

Comparative Toxicology and Side-Effect Profiling Studies Focusing on Extrapyramidal Symptoms (EPS) and Prolactin Elevation

Melperone hydrochloride provides a clinically validated reference compound with a quantifiably lower incidence of extrapyramidal side effects (EPS) compared to the typical antipsychotic thiothixene at therapeutically equivalent doses in schizophrenia patients [2]. Furthermore, the compound exhibits a clozapine-like prolactin-sparing effect in male subjects (p=0.0001 versus typical neuroleptics) [3]. These documented differentiations make melperone an essential comparator in preclinical toxicology studies designed to assess EPS liability (e.g., catalepsy models) or in endocrine-focused assays evaluating prolactin secretion. Procurement of melperone for such studies is justified by the availability of direct head-to-head clinical data against both typical (thiothixene, haloperidol) and atypical (clozapine) comparators.

D4 Dopamine Receptor-Negative Control Experiments in Atypical Antipsychotic Research

The receptor binding data from Roth et al. (1995) establish that melperone possesses low affinity for the D4 dopamine receptor (Ki >100 nM), in stark contrast to high-D4-affinity atypical agents such as clozapine and risperidone (Ki <20 nM) [4]. This quantitative difference enables researchers to employ melperone as a D4-sparing atypical antipsychotic comparator in experiments designed to isolate D4 receptor-mediated effects. For example, in studies investigating the role of D4 receptors in cognitive function, synaptic plasticity, or neurodevelopment, melperone can serve as a negative control to confirm that observed effects are not attributable to D4 blockade, thereby enhancing the specificity of experimental conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melperone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.